N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-19(20(23-27-14)16-7-5-4-6-8-16)21(24)22-12-11-15-9-10-17(25-2)18(13-15)26-3/h4-10,13H,11-12H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNNYXBLGVGBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, a compound belonging to the oxazole class, has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C20H24N2O4
- Molecular Weight : 356.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds containing the oxazole ring often exhibit significant anticancer properties. The mechanism typically involves:
- Inhibition of Cell Proliferation : Studies have shown that oxazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the p53 pathway and caspase activation .
- Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells .
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases .
Anticancer Properties
A significant focus has been on the anticancer activity of this compound. In vitro studies have reported:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |
| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |
| U937 (Leukemia) | <1 | Caspase activation leading to cell death |
These findings suggest that the compound exhibits potent cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.
Other Biological Activities
Beyond anticancer effects, preliminary studies have indicated additional biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains in preliminary assays.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structures:
- Study on Oxadiazole Derivatives : A study published in MDPI highlighted that oxadiazole derivatives exhibited cytotoxicity against leukemia cell lines with IC50 values in the sub-micromolar range . This suggests that structural modifications can enhance biological activity.
- Research on Apoptosis Induction : A flow cytometry assay demonstrated that certain oxazole derivatives effectively induced apoptosis in breast cancer cell lines through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Condensation of 3,4-dimethoxyphenethylamine with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Critical parameters : Temperature (0–5°C for coupling), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.2 for amine:acid to minimize side products).
- Data : Pilot studies on analogous oxazole-carboxamides report yields of 60–75% under optimized EDCI-mediated conditions .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Recommended methods :
- NMR : - and -NMR to confirm substituent positions (e.g., methoxy groups at 3,4-phenyl, methyl on oxazole).
- X-ray crystallography : For absolute configuration determination, as demonstrated in structurally similar azanium chloride derivatives (monoclinic P21/c space group, R-factor <0.05) .
- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~449).
Q. What preliminary biological screening assays are appropriate for evaluating its pharmacological potential?
- Assays :
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC determination via fluorescence-based protocols).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC calculations.
- Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls to exclude artifacts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Approach :
- Molecular docking : Use AutoDock Vina to model binding to ATP pockets of kinases (e.g., EGFR, PDB ID: 1M17). Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the phenyl-oxazole core .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å indicates stable complexes).
- Validation : Compare predicted binding energies (ΔG) with experimental IC values from kinase assays .
Q. How do structural modifications (e.g., methoxy → ethoxy substitution) alter bioactivity and selectivity?
- Case study :
- Modification : Replace 3,4-dimethoxyphenyl with 3,4-diethoxyphenyl.
- Impact : Increased lipophilicity (logP +0.5) may enhance membrane permeability but reduce solubility.
- Data : Analogous compounds with ethoxy groups show 20% higher cytotoxicity in glioblastoma models but lower aqueous stability .
Q. What strategies resolve contradictions in solubility vs. bioavailability data for this class of compounds?
- Solutions :
- Co-solvent systems : Use DMSO/PEG-400 mixtures to improve solubility without precipitation.
- Prodrug design : Introduce phosphate esters on the oxazole ring for enhanced aqueous solubility, cleaved in vivo by phosphatases .
- Data normalization : Account for batch-to-batch purity variations via HPLC-MS validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
